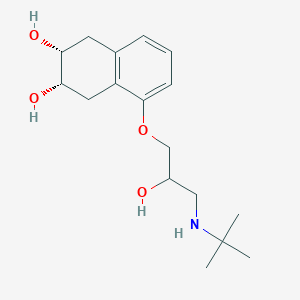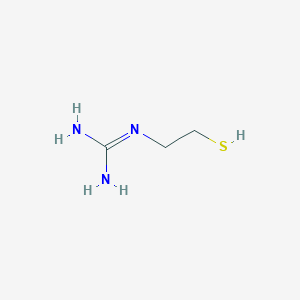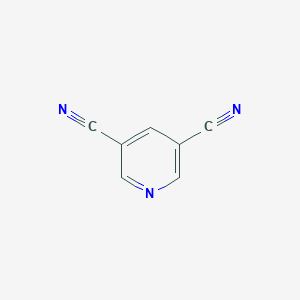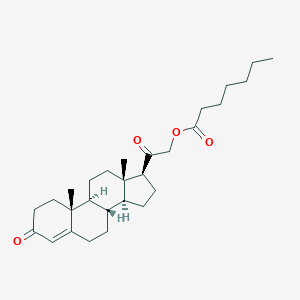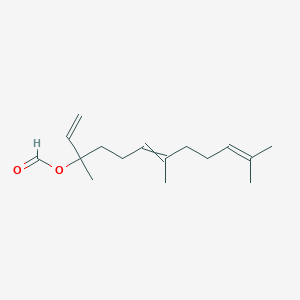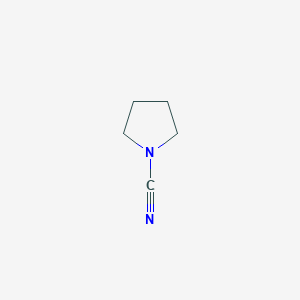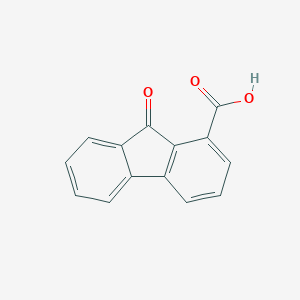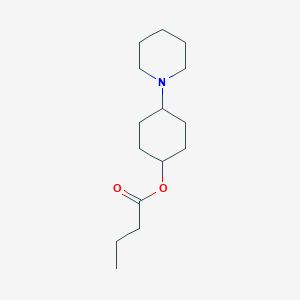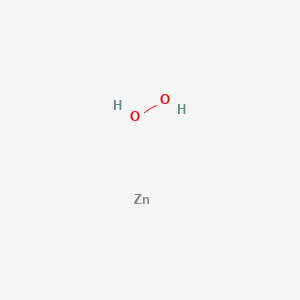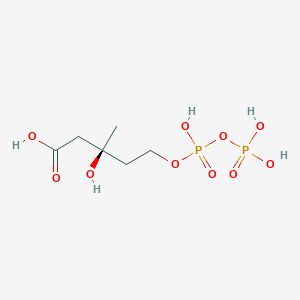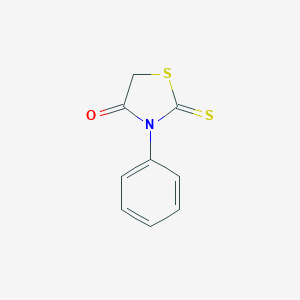![molecular formula C5H4N6O2 B074979 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 1501-47-9](/img/structure/B74979.png)
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a highly reactive molecule that has been found to exhibit a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. It has also been shown to have an effect on the expression of certain genes, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione in lab experiments is its wide range of biological activities. This makes it a useful tool for studying a variety of biological processes. However, one limitation is its high reactivity, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many possible future directions for research on 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of emerging viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione can be achieved through a variety of methods. One commonly used method is the reaction of 3-aminopyrimidine-2,4,6(1H,3H,5H)-trione with hydrazine hydrate in the presence of a suitable catalyst. Another method involves the reaction of 3-amino-1,2,4-triazine-5,6-dione with cyanogen bromide. Both of these methods have been shown to be effective for the synthesis of 3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione.
Applications De Recherche Scientifique
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases and as an anti-viral agent.
Propriétés
Numéro CAS |
1501-47-9 |
|---|---|
Nom du produit |
3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione |
Formule moléculaire |
C5H4N6O2 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
3-amino-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C5H4N6O2/c6-4-7-2-1(10-11-4)3(12)9-5(13)8-2/h(H4,6,7,8,9,11,12,13) |
Clé InChI |
XMMKYOZIGTXQMC-UHFFFAOYSA-N |
SMILES isomérique |
C12=NNC(=NC1=NC(=O)NC2=O)N |
SMILES |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
SMILES canonique |
C12=C(NC(=O)NC1=O)N=C(N=N2)N |
Autres numéros CAS |
1501-47-9 |
Synonymes |
3-amino-2,4,5,8,10-pentazabicyclo[4.4.0]deca-2,4,11-triene-7,9-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



